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Compound of Interest

2,4,6-
Compound Name:
Tris(dimethylaminomethyl)phenol

Cat. No.: B167129

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2,4,6-
Tris(dimethylaminomethyl)phenol (DMP-30) as a catalyst and curing agent in epoxy resin
systems for electrical potting and encapsulation. DMP-30 is a versatile tertiary amine that
significantly accelerates the curing of epoxy resins, making it a valuable component in
formulations where rapid processing and robust performance are required.[1][2]

Introduction to DMP-30 in Electrical Applications

Epoxy resins are widely used for potting and encapsulating electronic components due to their
excellent adhesive properties, mechanical strength, and chemical resistance.[3] In these
applications, the epoxy serves to protect sensitive electronics from moisture, vibration, thermal
shock, and corrosive agents, while also providing electrical insulation.[3]

DMP-30 acts as a potent catalyst for the epoxy curing reaction, facilitating the cross-linking of
the epoxy resin and hardener.[1][4] Its primary functions in these systems are:

o Acceleration of Cure: DMP-30 significantly reduces the gel and cure times of epoxy
formulations, enabling faster production cycles.[1]

o Low-Temperature Curing: It allows for curing at ambient or slightly elevated temperatures,
which is crucial for heat-sensitive electronic components.[5]
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» Versatility: DMP-30 is compatible with a wide range of epoxy resins and hardeners, including

anhydride and amine-based systems.[6][7]

Physicochemical Properties of DMP-30

A summary of the typical physical and chemical properties of DMP-30 is presented in Table 1.

Property

Value

Chemical Name

2,4,6-Tris(dimethylaminomethyl)phenol

CAS Number 90-72-2

Appearance Clear, light yellow to amber liquid
Amine Value (mg KOH/qg) 590 - 635

Viscosity @ 25°C (cps) 120 - 320

Specific Gravity @ 25°C 0.97 - 0.98

Flash Point (°C) >150

Water Content (%) <0.5

Formulations for Electrical Potting and

Encapsulation

The selection of the epoxy resin, hardener, and the concentration of DMP-30 is critical to

achieving the desired electrical and mechanical properties of the final potting compound. Below

are example formulations.

Anhydride-Cured System for High-Performance

Insulation

Anhydride-cured epoxy systems are often favored for high-voltage applications due to their

excellent electrical properties and thermal stability.[4]

Table 2: Example Anhydride-Cured Formulation
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Component Parts by Weight (pbw) Purpose
Bisphenol-A Diglycidyl Ether

P v y 100 Epoxy Resin
(DGEBA) Epoxy Resin
Glutaric Anhydride (GA) 80-100 Hardener
DMP-30 05-2.0 Catalyst / Accelerator

N ] Filler (to reduce CTE and

Fused Silica (optional) 50 - 150

shrinkage)

Note: The optimal ratio of anhydride to epoxy and the concentration of DMP-30 should be

determined experimentally to achieve the desired curing profile and final properties.

Amine-Cured System for General Potting

Amine-cured systems offer good adhesion and mechanical strength and can be formulated for

room temperature curing.

Table 3: Example Amine-Cured Formulation

Component Parts by Weight (pbw) Purpose
Bisphenol-A Diglycidyl Ether

P 9 y 100 Epoxy Resin
(DGEBA) Epoxy Resin
Polyamidoamine Hardener 40 - 60 Hardener
DMP-30 1-5 Accelerator
Alumina Trihydrate (ATH) )

30-100 Filler (for flame retardancy)

(optional)

Curing Profile and Pot Life

The addition of DMP-30 significantly impacts the curing kinetics of the epoxy system. As the
concentration of DMP-30 increases, the pot life (working time) of the mixture decreases, and

the time to achieve full cure is shortened.
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Table 4: Effect of DMP-30 on a Typical Epoxy-Anhydride System

DMP-30 Concentration . . .
Pot Life @ 25°C (minutes) Typical Cure Schedule

(phr)

2 hours at 100°C + 2 hours at
0.5 ~60

150°C

1.5 hours at 100°C + 2 hours
1.0 ~40

at 150°C

1 hour at 100°C + 2 hours at
2.0 ~25

150°C

Note: These values are illustrative and will vary depending on the specific resin, hardener, and
total mass of the mixture.

Electrical Properties of DMP-30 Cured Epoxy
Systems

The electrical insulating properties of the cured epoxy are paramount for potting and
encapsulation applications.

Table 5: Typical Electrical Properties of a DMP-30 Catalyzed Anhydride-Cured Epoxy System

Property Test Method Typical Value
Dielectric Strength (kV/mm) ASTM D149 35-40
Volume Resistivity (Ohm-cm) ASTM D257 >1x10"M5
Dielectric Constant @ 1 kHz ASTM D150 3.0-35
Dissipation Factor @ 1 kHz ASTM D150 0.01-0.02

Experimental Protocols
Preparation of Epoxy Formulation
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This protocol describes the general procedure for preparing a DMP-30 catalyzed epoxy
formulation for testing.

e Pre-weighing: Accurately weigh the epoxy resin, hardener, DMP-30, and any fillers into
separate, clean containers.

e Mixing: a. In a suitable mixing vessel, combine the epoxy resin and the hardener. b. Mix
thoroughly with a mechanical stirrer for 5-10 minutes until a homogeneous mixture is
obtained. c. If using fillers, add them gradually while continuing to mix until they are fully
dispersed. d. Add the pre-weighed DMP-30 to the mixture and continue to stir for another 2-3
minutes.

o Degassing: Place the mixture in a vacuum chamber at a pressure of 29 inHg (or ~1 kPa) for
10-15 minutes, or until all visible air bubbles have been removed.

e Casting: Carefully pour the degassed mixture into the desired molds for curing.

Curing Procedure

The curing schedule will depend on the specific formulation. A typical two-stage curing process
for an anhydride system is as follows:

e Initial Cure (Pre-cure): Place the cast samples in an oven at 80-100°C for 1-2 hours. This
allows the epoxy to gel and partially cross-link.

e Post-Cure: Increase the oven temperature to 140-160°C and continue to cure for an
additional 2-4 hours to ensure complete cross-linking and achieve optimal properties.

e Cooling: Allow the samples to cool slowly to room temperature to minimize internal stresses.

Measurement of Electrical Properties

The following are summarized protocols for testing the electrical properties of the cured epoxy
samples according to ASTM standards.

o Sample Preparation: Prepare flat, uniform plaques of the cured epoxy with a typical
thickness of 1-3 mm.
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o Apparatus: Use a high-voltage tester with appropriate electrodes (e.g., 2-inch diameter
cylindrical electrodes with rounded edges).

e Procedure: a. Place the sample between the electrodes. b. Apply an AC voltage, starting
from zero and increasing at a uniform rate (e.g., 500 V/s) until dielectric breakdown occurs.
c. Record the breakdown voltage. d. Measure the thickness of the sample at the point of
breakdown. e. Calculate the dielectric strength by dividing the breakdown voltage by the
thickness.

o Sample Preparation: Use the same type of flat plaques as for the dielectric strength test.

o Apparatus: A high-resistance meter (electrometer) and a three-electrode fixture (guarded
electrode).

e Procedure: a. Place the sample in the electrode fixture. b. Apply a stable DC voltage (e.g.,
500 V) for a specified time (typically 60 seconds). c. Measure the resulting current flowing
through the bulk of the material. d. Calculate the volume resistance and, using the
dimensions of the electrodes, the volume resistivity.

o Sample Preparation: Use thin, flat, and parallel-surfaced discs of the cured epoxy.
e Apparatus: A capacitance bridge or an LCR meter and a two-electrode system.

e Procedure: a. Place the sample between the electrodes. b. Measure the capacitance of the
sample at the desired frequency (e.g., 1 kHz). c. Measure the capacitance of the empty
electrode system (air as the dielectric). d. The dielectric constant is the ratio of the
capacitance with the sample to the capacitance with air. e. The instrument will also provide a
direct reading of the dissipation factor.

Visualizations
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Caption: Epoxy curing pathway with DMP-30.
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Caption: Workflow for evaluating DMP-30 epoxy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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